molecular formula C8H8N2O2 B13595240 4-(4-Pyridinyl)-2-oxazolidinone

4-(4-Pyridinyl)-2-oxazolidinone

Cat. No.: B13595240
M. Wt: 164.16 g/mol
InChI Key: GIVXFRZBVJBTSD-UHFFFAOYSA-N
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Description

4-(pyridin-4-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both a pyridine ring and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-4-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring . Another approach includes the use of 4-pyridyl isocyanate and an appropriate diol, which undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for 4-(pyridin-4-yl)-1,3-oxazolidin-2-one often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-4-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(pyridin-4-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyridin-4-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyridin-4-yl)-1,3-oxazolidin-2-one is unique due to the combination of the pyridine and oxazolidinone rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-pyridin-4-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-4,7H,5H2,(H,10,11)

InChI Key

GIVXFRZBVJBTSD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=NC=C2

Origin of Product

United States

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